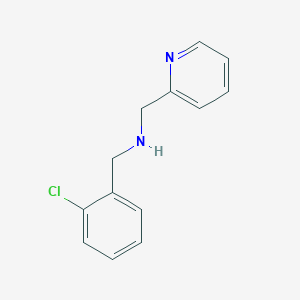

(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine

Descripción general

Descripción

(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with a chlorine atom and a pyridin-2-ylmethyl-amine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-2-ylmethyl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids and reduced to form amines or alcohols.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include various substituted benzyl derivatives.

Oxidation: Products include benzaldehyde or benzoic acid.

Reduction: Products include benzyl alcohol or benzylamine.

Aplicaciones Científicas De Investigación

Anticholinesterase Activity

The compound has shown potential as an anticholinesterase agent, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Several studies have synthesized derivatives of pyridin-2-ylmethyl amines that exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a study reported that specific derivatives demonstrated IC50 values in the low micromolar range, indicating significant inhibitory activity against these enzymes .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of various derivatives of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine. Modifications to the benzyl and pyridine moieties have been explored to enhance biological activity. For example, the introduction of different substituents on the benzyl ring has been correlated with increased antiplasmodial activity, with some compounds showing EC50 values as low as 21 nM against malaria parasites .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as palladium and zinc. These complexes have been studied for their catalytic properties in various organic transformations. For example, a palladium complex derived from this compound was characterized and shown to be effective in catalyzing cross-coupling reactions .

| Metal Complex | Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|---|

| Pd(II) complex | Cationic | Cross-coupling | 73% |

| Zn complex | Neutral | Coordination polymerization | 26% |

Synthesis and Characterization

A notable case study involved the synthesis of a zinc complex using this compound as a chelating agent. The resulting crystal structure was analyzed using X-ray diffraction, revealing insights into the ligand's binding mode and coordination geometry .

Biological Evaluation

In another study, derivatives of this compound were evaluated for their potential as dual inhibitors of cholinesterases. The findings indicated that certain modifications significantly enhanced their inhibitory potency, suggesting a promising direction for drug development aimed at treating Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

2-Chlorobenzyl chloride: Shares the chlorobenzyl moiety but lacks the pyridin-2-ylmethyl-amine group.

Benzyl chloride: Similar structure but without the chlorine substitution.

2-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the amine group.

Uniqueness: (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is unique due to its combination of the chlorobenzyl and pyridin-2-ylmethyl-amine groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Actividad Biológica

(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorobenzyl moiety and a pyridine ring. This article explores its biological activity, potential applications, and mechanisms of action based on available research.

Chemical Structure and Properties

The compound is characterized by its chlorobenzyl group, which enhances lipophilicity, and the pyridine ring, which is often associated with various pharmacological activities. The presence of chlorine at the benzyl position can influence its interaction with biological targets.

Biological Activity Overview

Research on this compound is limited; however, it has been noted that compounds with similar structures often exhibit significant biological activities. The biological activity of this compound may be linked to its ability to interact with various molecular targets, including enzymes and receptors.

Potential Applications

- Pharmaceutical Development : The compound's structure suggests potential applications in drug development targeting various diseases.

- Chemical Probes : It may serve as a tool in biochemical research for studying enzyme interactions or receptor binding.

- Agricultural Chemicals : Similar compounds are investigated for use as pesticides or herbicides due to their biological activity against pests.

While specific mechanisms of action for this compound remain largely unknown, it is hypothesized that the compound can modulate the activity of enzymes or receptors through binding interactions. This modulation could lead to various biological effects depending on the context of use.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the potential biological activity of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chlorobenzylamine | Chlorine on benzene ring | Potential neuroactive effects |

| Pyridin-2-ylmethylamine | Pyridine ring only | Broad-spectrum antimicrobial activity |

| 4-(Chlorobenzyl)pyridine | Chlorine at para position | Enhanced lipophilicity and receptor interaction |

| (3-Chlorophenyl)-pyridin-4-ylmethanol | Hydroxymethyl group addition | Increased solubility and altered bioactivity |

These compounds demonstrate varying degrees of biological activity influenced by their structural differences. The unique combination of a chlorobenzene and pyridine ring in this compound may offer distinct pharmacological advantages compared to its analogs.

Case Studies and Research Findings

The exploration of this compound in scientific literature highlights its potential as a ligand in biochemical assays and its investigated therapeutic properties, including antimicrobial and anticancer activities. Some studies have reported on the synthesis and structure–activity relationships (SAR) of related compounds, emphasizing the importance of substituent variations on biological efficacy.

For instance, research has shown that pyridine-containing compounds can exhibit selective antibacterial activity against Gram-positive bacteria, indicating that modifications to the pyridine structure could enhance the desired biological effects.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKPOYFGEPYCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237436 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680185-71-1 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680185-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.